molecular formula C16H17NOS B13994079 2-hydroxy-N,N-dimethyl-2,2-diphenylethanethioamide CAS No. 52417-36-4

2-hydroxy-N,N-dimethyl-2,2-diphenylethanethioamide

Cat. No.: B13994079
CAS No.: 52417-36-4
M. Wt: 271.4 g/mol
InChI Key: ZTNBRMXQVQEAAV-UHFFFAOYSA-N
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Description

2-hydroxy-N,N-dimethyl-2,2-diphenylethanethioamide is an organic compound with a complex structure that includes both hydroxyl and thioamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N,N-dimethyl-2,2-diphenylethanethioamide typically involves the reaction of 2,2-diphenylacetaldehyde with dimethylamine and hydrogen sulfide under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the thioamide group.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques like crystallization or chromatography may be employed to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N,N-dimethyl-2,2-diphenylethanethioamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The thioamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydrogen atoms on the nitrogen can be substituted with alkyl or aryl groups using alkylating or arylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, aryl halides

Major Products

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of an amine

    Substitution: Formation of N-alkyl or N-aryl derivatives

Scientific Research Applications

2-hydroxy-N,N-dimethyl-2,2-diphenylethanethioamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-hydroxy-N,N-dimethyl-2,2-diphenylethanethioamide involves its interaction with specific molecular targets. The hydroxyl and thioamide groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit or activate enzymes, alter cell membrane permeability, or interact with nucleic acids, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N,N-dimethylpropanamide
  • 2-hydroxy-N,N-dimethyl-2-phenylacetamide

Uniqueness

2-hydroxy-N,N-dimethyl-2,2-diphenylethanethioamide is unique due to the presence of both hydroxyl and thioamide functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or specificity in its interactions with biological targets.

Properties

CAS No.

52417-36-4

Molecular Formula

C16H17NOS

Molecular Weight

271.4 g/mol

IUPAC Name

2-hydroxy-N,N-dimethyl-2,2-diphenylethanethioamide

InChI

InChI=1S/C16H17NOS/c1-17(2)15(19)16(18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,18H,1-2H3

InChI Key

ZTNBRMXQVQEAAV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)C(C1=CC=CC=C1)(C2=CC=CC=C2)O

Origin of Product

United States

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